N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide
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Description
N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide , also known by its IUPAC name N-[3-(trifluoromethyl)phenyl]prop-2-enamide , is a chemical compound with the molecular formula C₁₀H₈F₃NO . It is a white crystalline powder with a melting point range of 85-87°C . The compound belongs to the class of acrylamides and contains a trifluoromethyl-substituted phenyl ring attached to a cyclopropyl group.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl ring connected to an acrylamide moiety. The trifluoromethyl group on the phenyl ring imparts unique properties to the molecule. Crystallographic studies can provide detailed insights into its three-dimensional arrangement.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-11(18)17-12(7-8-12)9-5-3-4-6-10(9)13(14,15)16/h2-6H,1,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJRCGXRUCOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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